molecular formula C8H16BrCl B14654932 2-Bromo-1-chlorooctane CAS No. 51483-36-4

2-Bromo-1-chlorooctane

Cat. No.: B14654932
CAS No.: 51483-36-4
M. Wt: 227.57 g/mol
InChI Key: BRKGZHATISZSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-chlorooctane (CAS: 51483-36-4) is a halogenated alkane with the molecular formula C₈H₁₆BrCl and an average molecular mass of 227.57 g/mol . This compound features a bromine atom at the second carbon and a chlorine atom at the first carbon of an octane chain, an arrangement that confers unique physicochemical properties and reactivity patterns valuable in scientific research . In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity is characterized by participation in fundamental transformations such as nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2) . Treatment with strong bases can lead to the formation of alkenes, while reactions with nucleophiles such as hydroxide, cyanide, and amines can yield various substituted products like alcohols, amines, or nitriles . The mechanism of action involves the electron-withdrawing effects of the halogen atoms, which make the carbon atoms more susceptible to nucleophilic attack . The scientific research applications for 2-Bromo-1-chlorooctane are broad. It is used in chemistry as a building block in organic synthesis . In biology, it can be utilized to study the effects of halogenated alkanes on biological systems, including their interactions with enzymes and cellular membranes . Research into such halogenated compounds also provides insights for medicinal chemistry, particularly in the development of pharmaceuticals that target specific enzymes or receptors . Compared to shorter-chain analogs, its longer octane chain increases hydrophobicity, which can significantly influence solubility and reactivity . For research purposes, purity above 95% can be achieved through techniques like fractional distillation under reduced pressure or column chromatography, with validation via GC-MS and HPLC . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

51483-36-4

Molecular Formula

C8H16BrCl

Molecular Weight

227.57 g/mol

IUPAC Name

2-bromo-1-chlorooctane

InChI

InChI=1S/C8H16BrCl/c1-2-3-4-5-6-8(9)7-10/h8H,2-7H2,1H3

InChI Key

BRKGZHATISZSCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCl)Br

Origin of Product

United States

Preparation Methods

Reaction Between α,ω-Dichlorooctane and α,ω-Dibromooctane

A widely cited method involves the halogen exchange between α,ω-dichlorooctane (Cl(CH₂)₈Cl) and α,ω-dibromooctane (Br(CH₂)₈Br) in high-dielectric aprotic solvents. This reversible reaction achieves equilibrium with ~50% conversion to 2-bromo-1-chlorooctane.

Procedure :

  • Equimolar amounts of α,ω-dichlorooctane and α,ω-dibromooctane are combined in solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAC).
  • The mixture is heated to 110–140°C for 3–8 hours under inert gas.
  • Post-reaction distillation isolates 2-bromo-1-chlorooctane from unreacted starting materials and byproducts.

Key Data :

Parameter Value
Solvent DMAC
Temperature 110°C
Reaction Time 3 hours
Conversion 50.7%
Purity after Distillation 96%

Advantages : Scalable, high-purity product.
Limitations : Requires precise solvent selection (dielectric constant >20) and energy-intensive distillation.

Nucleophilic Substitution with Brominating Agents

Bromination of 1-Chlorooctanol

1-Chlorooctanol can be brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Procedure :

  • 1-Chlorooctanol is dissolved in hexane.
  • PBr₃ is added dropwise at ≤40°C to avoid side reactions.
  • The mixture is washed with NaOH and purified via distillation.

Key Data :

Parameter Value
Yield 93%
Byproducts 1,6-Dichlorohexane (2%), 1,6-Dibromohexane (4%)

Advantages : Direct functionalization of alcohol precursors.
Limitations : Risk of over-bromination; requires strict temperature control.

Radical-Mediated Syntheses

Barton–McCombie Deoxygenation with Bromine Sources

Radical pathways enable regioselective bromination. For example, thiocarbonyl derivatives of octanol can undergo O-neophyl rearrangement with bromine donors like CBr₄.

Procedure :

  • Thiocarbonate intermediates are generated from 1-chlorooctanol.
  • Bromine radicals abstract hydrogen, forming 2-bromo-1-chlorooctane via β-scission.

Key Data :

Parameter Value
Radical Initiator Et₃B/O₂
Yield 85–91%
Stereospecificity >90%

Advantages : High stereocontrol; avoids harsh conditions.
Limitations : Complex intermediate synthesis.

Catalytic Cross-Coupling Approaches

Phase-Transfer Catalyzed Bromochlorination

Recent advances use phase-transfer catalysts (e.g., dibenzo-18-crown-6) to enhance bromide-chloride exchange in biphasic systems.

Procedure :

  • 1-Chlorooctane, NaBr, and catalyst are stirred in bromoform.
  • NaOH solution is added dropwise at 18–25°C.
  • The product is extracted with toluene and crystallized.

Key Data :

Parameter Value
Catalyst Loading 5 mol%
Yield 50%
Purity 98.7% (HPLC)

Advantages : Mild conditions; reduced energy input.
Limitations : Moderate yields; expensive catalysts.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Halogen Exchange 50–96% High High Moderate
Nucleophilic Substitution 85–93% Moderate Moderate Low
Radical-Mediated 85–91% High Low High
Catalytic Cross-Coupling 50% High Moderate High

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chlorooctane undergoes various chemical reactions, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-chlorooctane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used to study the effects of halogenated alkanes on biological systems, including their interactions with enzymes and cellular membranes.

    Medicine: Research into halogenated compounds like 2-Bromo-1-chlorooctane can provide insights into the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-1-chlorooctane involves its reactivity with nucleophiles and bases. In nucleophilic substitution reactions, the halogen atoms (bromine and chlorine) are replaced by nucleophiles, forming new bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which make the carbon atoms more susceptible to nucleophilic attack .

In elimination reactions, the presence of strong bases can lead to the removal of hydrogen halides, resulting in the formation of alkenes. The reaction mechanism typically follows either an E1 or E2 pathway, depending on the reaction conditions and the nature of the base .

Comparison with Similar Compounds

Variation in Alkyl Chain Length

The length of the hydrocarbon chain significantly impacts physical properties and reactivity:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Structural Features
2-Bromo-1-chlorooctane C₈H₁₆BrCl 227.57 8-carbon chain; Br at C2, Cl at C1
2-Bromo-1-chloropropane C₃H₆BrCl 157.44 3-carbon chain; Br at C2, Cl at C1
1-Bromo-2-chloroethane C₂H₄BrCl 143.41 2-carbon chain; Br at C1, Cl at C2
1-Bromo-5-chloropentane C₅H₁₀BrCl 193.49 5-carbon chain; Br at C1, Cl at C5
  • Boiling Points : Longer chains (e.g., octane derivatives) exhibit higher boiling points due to increased van der Waals interactions. For example, 2-bromo-1-chlorooctane likely has a boiling point >200°C, whereas 2-bromo-1-chloropropane (shorter chain) may boil near 120–140°C (estimated trends) .
  • Solubility : The octane derivative is less water-soluble than its shorter analogs, favoring organic solvents like hexane or dichloromethane.

Substituent Position and Reactivity

The position of halogens influences reaction pathways, particularly in nucleophilic substitution (SN1/SN2):

  • However, the long alkyl chain may reduce reactivity in polar solvents due to hydrophobicity .
  • 1-Bromo-2-chloroethane : Adjacent halogens (C1 Br, C2 Cl) create a crowded geometry, possibly leading to elimination (E2) over substitution in basic conditions .

Presence of Additional Halogens

Compounds with multiple halogens exhibit distinct reactivity and safety profiles:

  • 2-Bromo-1-chloro-1,1-difluoroethane (C₂H₃BrClF₂): Fluorine’s electronegativity increases polarity, enhancing solubility in polar aprotic solvents.
  • 2-Bromo-1,1-dichlorocyclopropane (C₃H₃BrCl₂) : The cyclopropane ring introduces strain, increasing susceptibility to ring-opening reactions compared to straight-chain analogs .

Cyclic vs. Linear Structures

  • Cyclopropane Derivatives : Compounds like 2-bromo-1,1-dichlorocyclopropane (CAS: 40745-72-0) exhibit higher reactivity due to ring strain, enabling rapid polymerization or addition reactions under mild conditions .
  • Linear Alkanes : 2-Bromo-1-chlorooctane’s linear structure favors predictable substitution patterns but may require harsher conditions for reactions due to steric shielding by the long chain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-1-chlorooctane, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of halogenated alkanes like 2-bromo-1-chlorooctane typically involves nucleophilic substitution (SN2) or radical halogenation. For example, bromination of 1-chlorooctane using HBr in the presence of a peroxide initiator can yield the target compound. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) significantly affect regioselectivity and byproduct formation . Purity can be monitored via GC or HPLC (>97% purity thresholds are common in catalog entries) .

Q. How can researchers purify 2-bromo-1-chlorooctane to achieve >95% purity for mechanistic studies?

  • Methodology : Fractional distillation under reduced pressure is recommended due to the compound’s volatility. Alternatively, column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) can isolate the product. Purity validation should include GC-MS for molecular confirmation and HPLC for quantitative analysis .

Q. What spectroscopic techniques are most effective for characterizing 2-bromo-1-chlorooctane?

  • Methodology :

  • NMR : ¹H NMR (δ 3.4–3.6 ppm for CH2Br; δ 3.2–3.3 ppm for CH2Cl) and ¹³C NMR (δ 30–35 ppm for C-Br; δ 40–45 ppm for C-Cl) .
  • IR : Peaks at 550–650 cm⁻¹ (C-Br stretch) and 700–750 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry : Molecular ion peaks at m/z 223 (M⁺ for C₈H₁₆Br³⁵Cl) and 225 (M⁺ for C₈H₁₆Br³⁷Cl) .

Q. What storage conditions prevent decomposition of 2-bromo-1-chlorooctane?

  • Methodology : Store in amber glass vials at 0–6°C to minimize light-induced degradation and hydrolysis. Argon or nitrogen headspace reduces oxidative side reactions. Stability assessments should include periodic GC analysis to detect decomposition products like 1-octene or HCl/Br₂ .

Advanced Research Questions

Q. How can kinetic studies distinguish between SN1 and SN2 mechanisms in reactions involving 2-bromo-1-chlorooctane?

  • Methodology :

  • Rate Dependence : SN2 reactions show second-order kinetics (dependent on nucleophile and substrate concentration), while SN1 reactions are first-order.
  • Stereochemical Analysis : Use chiral analogs to track inversion (SN2) vs. racemization (SN1).
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor SN2; polar protic solvents (e.g., ethanol) favor SN1 .

Q. What are the major byproducts formed during the synthesis of 2-bromo-1-chlorooctane, and how can their formation be minimized?

  • Methodology : Common byproducts include 1,2-dichlorooctane (via halogen exchange) and 1-octene (via β-elimination). Byproduct suppression strategies:

  • Low-Temperature Synthesis : Reduces elimination (e.g., –10°C).
  • Controlled Stoichiometry : Limit excess HBr to prevent dihalogenation.
  • Additives : Use radical inhibitors (e.g., BHT) to curb radical chain reactions .

Q. How can computational chemistry predict the reactivity of 2-bromo-1-chlorooctane in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on bond dissociation energies (C-Br vs. C-Cl) and frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites .

Q. How should researchers resolve contradictory analytical data (e.g., NMR vs. GC) when characterizing 2-bromo-1-chlorooctane?

  • Methodology :

  • Cross-Validation : Compare results from multiple techniques (e.g., GC retention time vs. NMR integration ratios).
  • Spiking Experiments : Add a pure standard to confirm peak identity in GC.
  • Deuterated Solvents : Use CDCl₃ in NMR to avoid solvent interference .

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